2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
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Overview
Description
2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound that features a pyridine ring fused with an octahydropyrrolo[2,3-c]pyrrole structure, which is further substituted with a methanesulfonyl group
Preparation Methods
The synthesis of 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine include other pyrrole and pyridine derivatives. For example:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit a wide range of biological activities.
Pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in drug discovery research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-18(16,17)15-7-5-10-8-14(9-11(10)15)12-4-2-3-6-13-12/h2-4,6,10-11H,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOOXOCLWAXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2C1CN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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